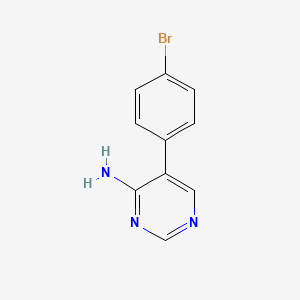

5-(4-Bromophenyl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

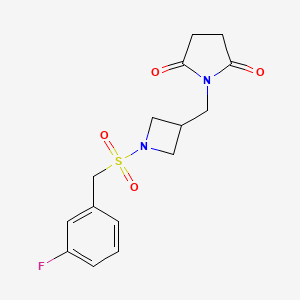

5-(4-Bromophenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H8BrN3. It is a derivative of pyrimidine, a basic aromatic ring that is found in many synthetic and naturally occurring molecules . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in medicinal chemistry. The synthesis often involves the reaction of N-propylsulfamide with potassium tert-butoxide in the presence of methanol to provide a potassium salt, which is then condensed with 5-(4-bromophenyl)-4,6-dichloropyrimidine in dimethyl sulfoxide (DMSO) to provide the desired compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring attached to a bromophenyl group. The pyrimidine ring is a six-membered ring with two nitrogen atoms while the bromophenyl group consists of a benzene ring with a bromine atom attached .Chemical Reactions Analysis

The chemical reactions involving this compound are typically nucleophilic substitutions. These reactions involve the replacement of a bromine atom in the bromophenyl group with another group or molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 250.1 g/mol . It is recommended to store this compound in a dry, cool, and well-ventilated place .科学的研究の応用

Tyrosine Kinase Inhibitors

"5-(4-Bromophenyl)pyrimidin-4-amine" derivatives are studied for their role as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. This inhibitory action is crucial for the development of treatments targeting cancer, as these enzymes play a significant role in the signaling pathways that control cell division and survival (Rewcastle et al., 1998).

Synthesis of Pyrimidine Derivatives

Research on "this compound" includes the development of synthetic methodologies for creating novel pyrimidine derivatives. These compounds serve as important intermediates in pharmaceutical and chemical industries, highlighting their broad applications in the synthesis of active pharmaceutical ingredients (Hou et al., 2016).

Antimicrobial Applications

Derivatives of "this compound" have been synthesized and evaluated for their antimicrobial properties. These studies aim to develop new antimicrobial agents that can be incorporated into materials like polyurethane varnish and printing ink paste for surface coating applications, demonstrating the potential of these compounds in preventing microbial growth on various surfaces (El‐Wahab et al., 2015).

Kinase Inhibition for Therapeutic Applications

The synthesis and evaluation of novel compounds based on "this compound" for their inhibitory activity against serine/threonine kinases are another area of interest. These kinases are involved in numerous cellular processes, and their inhibition can lead to the development of new therapeutic agents for treating diseases such as cancer (Deau et al., 2013).

作用機序

While the specific mechanism of action of 5-(4-Bromophenyl)pyrimidin-4-amine is not well-studied, compounds with similar structures have been found to exhibit various biological activities. For instance, some pyrimidine derivatives have shown promising anticancer activity on different cancer cell lines such as MCF7, A549, K562, and others .

Safety and Hazards

将来の方向性

The synthesis and study of 5-(4-Bromophenyl)pyrimidin-4-amine and its derivatives continue to be an active area of research due to their potential biological activities. Future research may focus on improving the synthesis process, exploring the biological activities of these compounds, and developing them into effective therapeutic agents .

特性

IUPAC Name |

5-(4-bromophenyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQNUYRCFKNZGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2643551.png)

![Ethyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2643561.png)

![Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2643562.png)

![Tert-butyl (3aR,7aR)-4-(6-bromopyridine-3-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2643565.png)

![N-methyl-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2643568.png)

![N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2643574.png)